molecular formula C7H8N2O2 B1276758 2-Amino-2-(pyridin-2-YL)acetic acid CAS No. 62451-88-1

2-Amino-2-(pyridin-2-YL)acetic acid

Cat. No.: B1276758
CAS No.: 62451-88-1
M. Wt: 152.15 g/mol
InChI Key: JTOBAFRWEGCWGI-UHFFFAOYSA-N
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Description

2-Amino-2-(pyridin-2-yl)acetic acid is an organic compound that features both an amino group and a pyridinyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(pyridin-2-yl)acetic acid typically involves the reaction of 2-aminopyridine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Aminopyridine} + \text{Glyoxylic Acid} \rightarrow \text{this compound} ]

The reaction is usually conducted in an aqueous medium, and the pH is carefully controlled to optimize the yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(pyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(pyridin-2-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: Shares the pyridinyl group but lacks the acetic acid moiety.

    2-Pyridineacetic acid: Contains the pyridinyl and acetic acid groups but lacks the amino group.

    2-Amino-3-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group at a different position.

Uniqueness

2-Amino-2-(pyridin-2-yl)acetic acid is unique due to the presence of both an amino group and a pyridinyl group attached to an acetic acid moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

2-amino-2-pyridin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-3-1-2-4-9-5/h1-4,6H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOBAFRWEGCWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401016
Record name Amino(pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62451-88-1
Record name Amino(pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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